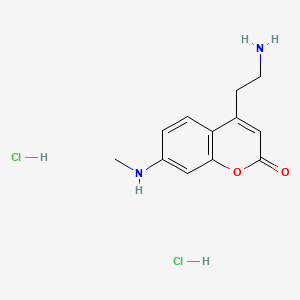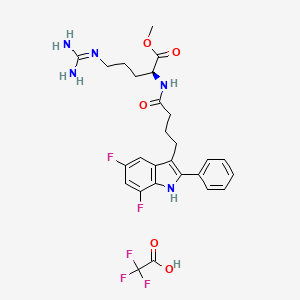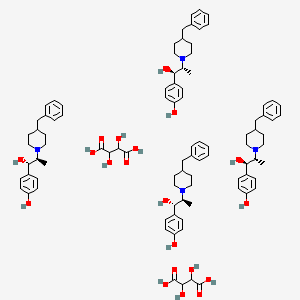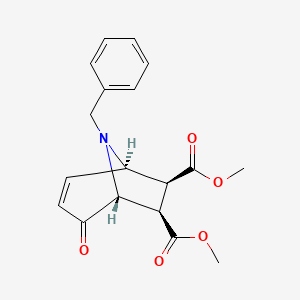
FFN 206 dihydrochloride
Vue d'ensemble
Description
FFN 206 dihydrochloride is a fluorescent VMAT2 substrate . It can be used to detect VMAT2 subcellular sites in cell culture and shows no detectable inhibition of DAT .
Molecular Structure Analysis
The chemical name of FFN 206 dihydrochloride is 4-(2-Aminoethyl)-7-(methylamino)-2H-1-benzopyran-2-one dihydrochloride . It has a molecular weight of 291.17 and its formula is C12H14N2O2.2HCl .Physical And Chemical Properties Analysis
FFN 206 dihydrochloride has an excitation maximum at 369 nm and an emission maximum at 464 nm . It is soluble to 100 mM in water and to 50 mM in DMSO .Applications De Recherche Scientifique
Application in Cyclodextrin Complexation
FFN 206 dihydrochloride has been studied for its potential to form complexes with cyclodextrins, which can improve the solubility and bioavailability of hydrophobic drug molecules. Cyclodextrins can encapsulate various drugs without forming covalent bonds, enhancing their pharmaceutical properties. Studies have shown that the stability constant and complex stoichiometry of FFN-cyclodextrin complexes increase linearly with cyclodextrin concentration, indicating enhanced solubility in aqueous solutions. The complexes have been analyzed using UV-VIS spectroscopy and infrared spectroscopy to confirm the formation and characterize the nature of these complexes (Huremović et al., 2021).
Role in Metabolomics and Biotechnological Interventions
In the field of metabolomics, FFN 206 dihydrochloride is part of a larger category of functional foods and nutraceuticals (FFNs) that are derived from plants. Metabolomics, the study of metabolites within biological systems, utilizes FFNs to understand and enhance the health-promoting properties of these compounds. This approach can lead to the development of plant-based functional foods and nutraceuticals, leveraging the benefits of FFNs in preventing chronic diseases and promoting overall physical and mental health (Kumar et al., 2018).
Use in Nanomaterial-Based Sensors
FFN 206 dihydrochloride has been explored in the context of nanomaterial-based sensors. The application of metal oxide nanoparticles, like ZnO and CuO, in the development of sensitive and selective electrochemical sensors for the quantification of FFN 206 dihydrochloride showcases its utility in analytical chemistry. These sensors demonstrate linear behavior over a range of concentrations, suggesting their effectiveness in precise measurement of FFN levels (Al-Mohaimeed, 2020).
Application in Fetal Fibronectin Testing
In medical diagnostics, particularly in obstetrics, FFN 206 dihydrochloride has been studied in the context of fetal fibronectin testing. This testing is crucial for evaluating the risk of spontaneous preterm birth in symptomatic women. Quantitative analysis of fetal fibronectin levels, using FFN 206 dihydrochloride, can improve diagnostic accuracy, offering a significant tool for healthcare providers in managing preterm labor risks (Abbott et al., 2013).
Inclusion in NMR Spectroscopy Studies
FFN 206 dihydrochloride has been included in NMR spectroscopy studies, specifically in the investigation of its inclusion complexes with β-cyclodextrin. NMR spectroscopy provides detailed insights into the molecular interactions and structural configuration of these complexes, crucial for understanding the pharmaceutical applications of FFN 206 dihydrochloride (Ali & Maheshwari, 2005).
Mécanisme D'action
Target of Action
The primary target of FFN 206 dihydrochloride is the Vesicular Monoamine Transporter 2 (VMAT2) . VMAT2 plays a crucial role in loading monoamines - neurotransmitters and related substances - into vesicles in preparation for their release into the synaptic cleft .
Mode of Action
FFN 206 dihydrochloride acts as a fluorescent substrate for VMAT2 . It binds to VMAT2, allowing the detection of VMAT2’s subcellular locations in cell culture . It exhibits no detectable inhibition of the dopamine transporter (DAT) .
Biochemical Pathways
The interaction of FFN 206 dihydrochloride with VMAT2 affects the monoaminergic system, which includes neurotransmitters such as dopamine, serotonin, norepinephrine, and epinephrine. By acting as a fluorescent substrate for VMAT2, FFN 206 dihydrochloride can help visualize and study the function and distribution of VMAT2 in cells .
Pharmacokinetics
It is soluble to 100 mm in water and to 50 mm in dmso , which suggests that it may have good bioavailability
Result of Action
The primary result of FFN 206 dihydrochloride’s action is the detection of VMAT2 activity in intact cells using fluorescence microscopy . It localizes to VMAT2-expressing acidic compartments without apparent labeling of other organelles . This allows researchers to visualize and study the function and distribution of VMAT2 in cells.
Propriétés
IUPAC Name |
4-(2-aminoethyl)-7-(methylamino)chromen-2-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2.2ClH/c1-14-9-2-3-10-8(4-5-13)6-12(15)16-11(10)7-9;;/h2-3,6-7,14H,4-5,13H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODENAPXTSFPACZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC2=C(C=C1)C(=CC(=O)O2)CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
FFN 206 dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![6,7-Dimethyl-2,4-dipyrrolidin-1-ylpyrrolo[2,3-d]pyrimidine;hydrochloride](/img/structure/B560245.png)



